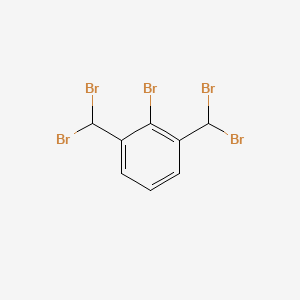
2-Bromo-1,3-bis-dibromomethyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-bis-dibromomethyl-benzene is an organic compound with the molecular formula C8H5Br5 It is a brominated derivative of benzene, characterized by the presence of bromine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis-dibromomethyl-benzene typically involves the bromination of 1,3-bis-dibromomethyl-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-bis-dibromomethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative reactions can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction and oxidation reactions can produce different brominated compounds .
Aplicaciones Científicas De Investigación
2-Bromo-1,3-bis-dibromomethyl-benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-bis-dibromomethyl-benzene involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(dibromomethyl)benzene
- 1,3-Bis(dibromomethyl)benzene
- 1,4-Bis(dibromomethyl)benzene
Uniqueness
2-Bromo-1,3-bis-dibromomethyl-benzene is unique due to the specific positioning of the bromine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
135590-51-1 |
|---|---|
Fórmula molecular |
C8H5Br5 |
Peso molecular |
500.64 g/mol |
Nombre IUPAC |
2-bromo-1,3-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7-8H |
Clave InChI |
CVEIWLXYEJNDAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(Br)Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

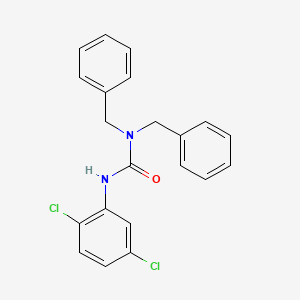
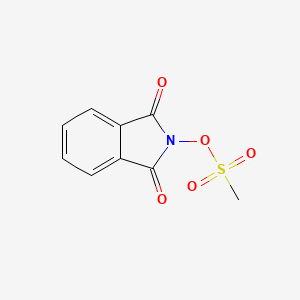
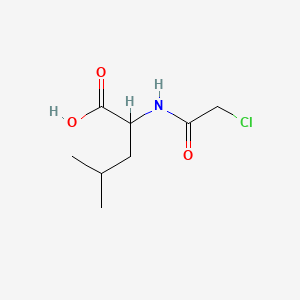
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
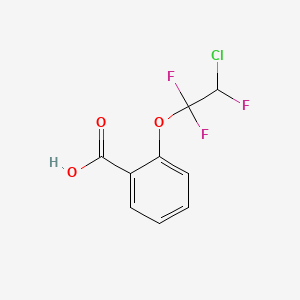
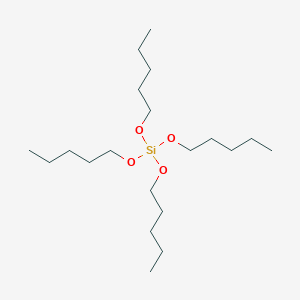
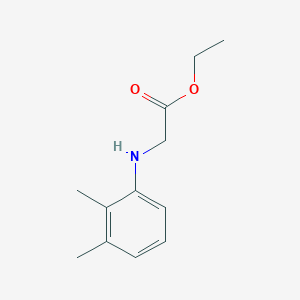


![Benzo[b]biphenylene](/img/structure/B11959767.png)

